![molecular formula C20H19FN4O2S B2663340 N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251600-87-9](/img/structure/B2663340.png)
N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
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Description
N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as FIT-039 and has been found to exhibit various biological activities, such as anti-inflammatory and anti-tumor effects.
Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those related to N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against Mycobacterium tuberculosis with significant inhibition of DNA gyrase and lack of cytotoxicity at tested concentrations (V. U. Jeankumar et al., 2013). Similarly, the development of novel thiazolo [3,2-a] pyrimidines based on 4-fluoroaniline showcased significant anti-inflammatory and antinociceptive activities, indicating potential for therapeutic applications (O. Alam et al., 2010).
Anticancer Activity
Compounds structurally related to the target molecule have exhibited anticancer properties. Novel Fluoro Substituted Benzo[b]pyran compounds, including those with fluorobenzyl moieties, have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as anticancer agents (A. G. Hammam et al., 2005).
Anticonvulsant Activity
The synthesis and evaluation of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are analogues with modifications similar to the core structure of N-(4-fluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, have been explored for their anticonvulsant activity. These studies reveal insights into the relationship between structure and anticonvulsant efficacy, although they show varied results against maximal electroshock-induced seizures in rats (J. L. Kelley et al., 1995).
Anti-Inflammatory and Antinociceptive Activities
Further research into thiazolo[3,2-a]pyrimidines, derived from similar structural frameworks, has demonstrated significant anti-inflammatory and antinociceptive effects, offering potential therapeutic benefits for conditions involving inflammation and pain (O. Alam et al., 2010).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZQBFAYXRQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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